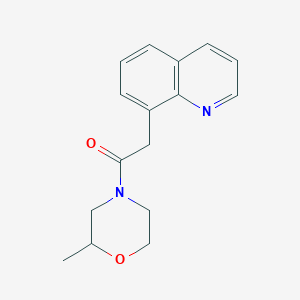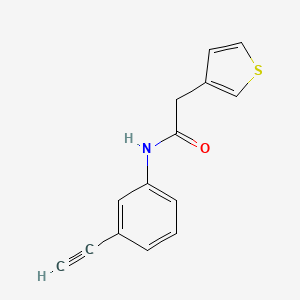
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide (EMPC) is a cyclopropane derivative that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to modulate the activity of certain receptors in the brain.
作用机制
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide exerts its effects by binding to the sigma-1 receptor and the NMDA receptor. The sigma-1 receptor is a chaperone protein that regulates the activity of various ion channels and receptors in the brain. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from various insults, including oxidative stress and excitotoxicity.
实验室实验的优点和局限性
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide. One potential area of research is the development of novel sigma-1 receptor ligands based on the structure of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide. These ligands could be used to further elucidate the role of the sigma-1 receptor in various physiological and pathological processes. Another potential area of research is the use of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The neuroprotective effects of N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide make it a promising candidate for further investigation in this area.
合成方法
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of N-phenylethylamine with methyl acrylate to yield N-phenyl-2-methyl-3-oxobutanamide. This intermediate is then treated with sodium borohydride to reduce the carbonyl group, followed by the reaction with cyclopropanecarbonyl chloride to yield N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide.
科学研究应用
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. These receptors are involved in various physiological and pathological processes, including pain perception, learning and memory, and neurodegenerative diseases.
属性
IUPAC Name |
N-ethyl-2-methyl-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(11-7-5-4-6-8-11)13(15)12-9-10(12)2/h4-8,10,12H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCBUJIYNLCWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)









![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
